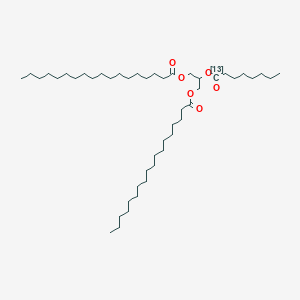

1,3-Distearyl-2-octanoylglycerol

Beschreibung

Eigenschaften

IUPAC Name |

(3-octadecanoyloxy-2-(113C)octanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H90O6/c1-4-7-10-13-15-17-19-21-23-25-27-29-31-34-36-39-45(48)51-42-44(53-47(50)41-38-33-12-9-6-3)43-52-46(49)40-37-35-32-30-28-26-24-22-20-18-16-14-11-8-5-2/h44H,4-43H2,1-3H3/i47+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSIALNPQYBSCH-RBMVYKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H90O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923644 | |

| Record name | 2-[(1-~13~C)Octanoyloxy]propane-1,3-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

752.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121043-30-9 | |

| Record name | 1,3-Distearyl-2-octanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121043309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-~13~C)Octanoyloxy]propane-1,3-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of Structured Triglycerides: An Analysis of 1,3-Distearyl-2-octanoylglycerol and its Analogue 1,3-Distearoyl-2-oleoylglycerol (SOS)

Introduction

Structured triglycerides (TAGs) are a class of lipids engineered by modifying the fatty acid composition and their positional distribution on the glycerol backbone.[1][2] This precise molecular architecture allows for the fine-tuning of physicochemical properties, making them highly valuable in drug delivery, nutraceuticals, and food technology.[3][4] This guide focuses on the physicochemical characteristics of a specific structured triglyceride, 1,3-Distearyl-2-octanoylglycerol , a symmetric TAG featuring long-chain saturated fatty acids (stearic acid, C18:0) at the sn-1 and sn-3 positions and a medium-chain fatty acid (octanoic acid, C8:0) at the sn-2 position.

While direct, extensive experimental data for 1,3-Distearyl-2-octanoylglycerol is sparse in publicly available literature, its structure provides a compelling case for study. To provide a robust and technically deep analysis, this guide will characterize its fundamental molecular properties and then draw functional parallels with its extensively studied analogue, 1,3-Distearoyl-2-oleoylglycerol (SOS) . SOS, which features an unsaturated long-chain fatty acid (oleic acid, C18:1) at the sn-2 position, is a major component of cocoa butter and serves as a canonical model for understanding the complex behaviors of structured TAGs.[5] The analytical principles, experimental methodologies, and structure-function relationships discussed for SOS are directly applicable to the rigorous characterization of 1,3-Distearyl-2-octanoylglycerol.

Section 1: Molecular Structure and Fundamental Properties

The defining feature of 1,3-Distearyl-2-octanoylglycerol is its symmetric SLS (Saturated-Long, Saturated-Medium, Saturated-Long) configuration. This structure dictates its fundamental properties, which are summarized below. For comparative purposes, the properties of SOS are also included.

| Property | 1,3-Distearyl-2-octanoylglycerol | 1,3-Distearoyl-2-oleoylglycerol (SOS) |

| Synonyms | 2-Octanoyl-1,3-distearin; TG(18:0/8:0/18:0) | 2-Oleo-1,3-distearin; SOS; TG(18:0/18:1/18:0)[6] |

| CAS Number | 121043-30-9[7] | 2846-04-0[6] |

| Molecular Formula | C₄₇H₉₀O₆[7] | C₅₇H₁₀₈O₆[8] |

| Molecular Weight | 752.2 g/mol [7] | 889.5 g/mol [8] |

| Physical Form | Solid (predicted) | White to Off-White Solid[9] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (predicted) | Insoluble in water; Soluble in ethanol, ethyl acetate, chloroform.[5][9] |

Field Insight: The substitution of the C18:1 oleic acid in SOS with the much shorter C8:0 octanoic acid in 1,3-Distearyl-2-octanoylglycerol is significant. This change lowers the molecular weight and is expected to disrupt the crystalline packing efficiency compared to tristearin (a TAG with three C18:0 chains). However, because all three fatty acids are saturated, its melting point will likely be higher and its polymorphic behavior less complex than that of SOS, which contains a cis-double bond that introduces a kink in the sn-2 chain.

Caption: Molecular structures of the target compound and its analogue.

Section 2: Crystalline Structure and Polymorphism

The ability of triglycerides to crystallize into different lattice arrangements, a phenomenon known as polymorphism, is one of their most critical physicochemical properties.[10] These polymorphs have distinct melting points, stabilities, and densities, which directly impact the macroscopic properties of the final product, such as the texture of foods or the release profile of a drug from a lipid-based carrier.[11]

Triglycerides typically exhibit three main polymorphic forms:

-

Alpha (α): The least stable form, obtained by rapid cooling from the melt. The acyl chains are loosely packed in a hexagonal subcell.

-

Beta Prime (β'): An intermediate stability form with chains packed in an orthorhombic subcell. This form is often desired in food products like margarine for its smooth texture.

-

Beta (β): The most stable polymorph, characterized by a dense, triclinic subcell packing. This form is associated with high melting points and a brittle texture, desirable in high-quality chocolate.

SOS is known to exhibit at least five forms: α, γ, two β' forms, and a β form.[11] The transitions between these forms are often irreversible and proceed from lower stability to higher stability, a process that can be mediated by temperature and time.

Caption: General polymorphic transition pathway for triglycerides.

For 1,3-Distearyl-2-octanoylglycerol, the absence of an unsaturated chain suggests its polymorphic behavior may be simpler than SOS. However, the significant length difference between the stearyl (C18) and octanoyl (C8) chains will create packing inefficiencies, making the formation of the most stable β-form potentially difficult. It is plausible that it would preferentially crystallize in the α and β' forms.

Section 3: Analytical Characterization Workflows

A multi-technique approach is essential for the comprehensive characterization of a novel structured triglyceride. The combination of Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) provides complementary information on thermal behavior and crystalline structure.

Workflow: Combined DSC and XRD Analysis

Sources

- 1. lipidcenter.com [lipidcenter.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Medium chain triglycerides and structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CAS 2846-04-0: 1,3-Distearoyl-2-oleoylglycerol [cymitquimica.com]

- 7. 1,3-Distearyl-2-octanoylglycerol | C47H90O6 | CID 129341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-Distearoyl-2-oleoylglycerol | C57H108O6 | CID 13183956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-Distearyl-2-octanoylglycerol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearyl-2-octanoylglycerol is a structured triacylglycerol (TAG), also known as a structured lipid. These molecules are distinguished from simple, naturally occurring triglycerides by the specific and controlled placement of different fatty acid chains on the glycerol backbone. In the case of 1,3-Distearyl-2-octanoylglycerol, the long-chain saturated fatty acid, stearic acid (C18:0), occupies the sn-1 and sn-3 positions, while the medium-chain saturated fatty acid, octanoic acid (C8:0), is located at the sn-2 position. This specific arrangement confers unique physicochemical and metabolic properties that are of significant interest in the fields of pharmaceuticals, nutraceuticals, and material science.

Unlike its more commonly referenced analogue, 1,3-distearoyl-2-oleoylglycerol (SOS), which contains an unsaturated oleic acid at the sn-2 position, 1,3-Distearyl-2-octanoylglycerol is fully saturated. This structural difference is expected to result in a higher melting point and different crystalline behavior, which can be leveraged for various specialized applications. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this specific structured lipid.

Core Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C47H90O6 | Calculated |

| Molecular Weight | 751.23 g/mol | Calculated |

| CAS Number | Not available in public databases | N/A |

| Synonyms | 1,3-Distearoyl-2-octanoin, TG(18:0/8:0/18:0) | N/A |

Synthesis of 1,3-Distearyl-2-octanoylglycerol

The synthesis of structured lipids like 1,3-Distearyl-2-octanoylglycerol requires regioselective acylation methods to ensure the correct placement of the fatty acid chains. Enzymatic synthesis is the preferred method due to its high specificity, which minimizes the formation of unwanted isomers, and its milder reaction conditions compared to chemical synthesis.[1][2]

A common and effective strategy is a two-step enzymatic process:

-

Synthesis of 1,3-distearin: This can be achieved through the direct esterification of glycerol with stearic acid using a sn-1,3 specific lipase. Alternatively, it can be produced by the alcoholysis of tristearin with glycerol.

-

Esterification of the sn-2 position: The resulting 1,3-distearin is then esterified with octanoic acid or an activated form, such as octanoyl chloride or octanoic anhydride. This second step can be carried out using a non-specific lipase or through a chemical acylation process.

An alternative approach involves the enzymatic acidolysis of tristearin with octanoic acid in a solvent-free system, catalyzed by a sn-1,3 specific lipase. In this reaction, the lipase selectively removes the stearic acid from the sn-1 and sn-3 positions, which are then replaced by octanoic acid from the reaction medium. However, to obtain the desired product, the starting materials would need to be 1,3-dioctanoyl-glycerol and stearic acid.

Experimental Protocol: Two-Step Enzymatic Synthesis

Step 1: Synthesis of 1,3-Distearin

-

Combine glycerol and stearic acid in a 1:2 molar ratio in a solvent-free system.

-

Add a sn-1,3 specific immobilized lipase (e.g., from Rhizomucor miehei).

-

Conduct the reaction under vacuum at a controlled temperature (e.g., 60-70°C) with constant stirring to facilitate the removal of water produced during the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, inactivate the enzyme by filtration and purify the 1,3-distearin from the reaction mixture using crystallization or column chromatography.

Step 2: Acylation with Octanoic Acid

-

Dissolve the purified 1,3-distearin in an appropriate organic solvent.

-

Add octanoyl chloride and a suitable acyl acceptor catalyst.

-

Carry out the reaction at a controlled temperature with stirring.

-

Monitor the formation of the final product by TLC or GC.

-

Once the reaction is complete, purify the 1,3-Distearyl-2-octanoylglycerol using column chromatography to remove any remaining reactants and byproducts.

Caption: Enzymatic-chemical synthesis of 1,3-Distearyl-2-octanoylglycerol.

Physicochemical Properties

The physical and chemical properties of 1,3-Distearyl-2-octanoylglycerol are dictated by its constituent fatty acids.

-

Physical State: Due to the presence of two long, saturated stearic acid chains, this compound is expected to be a solid at room temperature with a waxy texture.

-

Melting Point: The melting point will be significantly influenced by the long stearic acid chains, but the shorter octanoic acid at the sn-2 position will likely disrupt the crystal packing compared to tristearin, resulting in a lower melting point than tristearin. The melting behavior is also expected to exhibit polymorphism, a common characteristic of triglycerides, which can be investigated using Differential Scanning Calorimetry (DSC).[3]

-

Solubility: It is expected to be non-polar, with poor solubility in water and good solubility in non-polar organic solvents like hexane and chloroform.

-

Thermal Stability: The fully saturated nature of its fatty acid chains suggests good thermal and oxidative stability.

Analytical Characterization

Confirming the structure and purity of synthesized 1,3-Distearyl-2-octanoylglycerol is crucial. A combination of analytical techniques is typically employed for the comprehensive characterization of structured triglycerides.

-

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the final product from reactants and byproducts, and to assess its purity.[4]

-

Gas Chromatography (GC): After transesterification to fatty acid methyl esters (FAMEs), GC can confirm the fatty acid composition of the synthesized triglyceride.

-

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the exact structure, including the positional distribution of the fatty acids on the glycerol backbone.

-

Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry can confirm the molecular weight of the compound and provide information about its fragmentation pattern, which helps in structural confirmation.[5]

-

Sources

Methodological & Application

Application Notes & Protocols: 1,3-Distearyl-2-octanoylglycerol in Drug Delivery Systems

Introduction: The Strategic Advantage of Asymmetric Lipids in Nanomedicine

In the landscape of lipid-based drug delivery, the architectural design of the lipid excipient is paramount. 1,3-Distearyl-2-octanoylglycerol is a synthetic, structured triglyceride that offers a distinct advantage over simple, symmetric triglycerides. Its unique molecular structure, featuring two long saturated stearic acid chains (C18) at the sn-1 and sn-3 positions and a medium-length saturated octanoic acid chain (C8) at the sn-2 position, creates an intentionally imperfect crystalline structure. This asymmetry is the cornerstone of its utility in advanced drug delivery systems, particularly in the second generation of lipid nanoparticles known as Nanostructured Lipid Carriers (NLCs).

Unlike Solid Lipid Nanoparticles (SLNs), which are composed of highly ordered, perfect crystalline lipids that tend to expel drug molecules upon storage, NLCs made with lipids like 1,3-Distearyl-2-octanoylglycerol provide a disordered, amorphous matrix. This structure creates ample space to accommodate drug molecules, leading to significantly higher drug loading capacity and improved physical stability by preventing drug expulsion. This guide provides a comprehensive overview and detailed protocols for leveraging 1,3-Distearyl-2-octanoylglycerol in the formulation and characterization of NLCs for enhanced drug delivery.

Physicochemical Properties

A thorough understanding of the lipid's properties is critical for rational formulation design.

| Property | Value | Source |

| Chemical Formula | C47H90O6 | [PubChem][1] |

| Molecular Weight | 752.2 g/mol | [PubChem][1] |

| Physical Form | White to Off-White Solid | [ChemicalBook][2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [ChemicalBook][2] |

| Storage Temperature | -20°C | [ChemicalBook][2] |

Core Concept: Why 1,3-Distearyl-2-octanoylglycerol Excels in NLCs

The primary challenge with first-generation SLNs is their perfect crystalline lattice, which forms upon cooling. This ordered structure minimizes imperfections, leaving little room for drug molecules and leading to their expulsion over time. 1,3-Distearyl-2-octanoylglycerol is classified as a structured lipid, engineered to overcome this limitation.

The combination of long (stearic) and medium (octanoic) fatty acid chains on the same glycerol backbone disrupts the crystal packing. This creates a less ordered, amorphous solid matrix. The rationale is as follows:

-

Increased Drug Loading: The imperfections and voids within the lipid matrix create more space to accommodate drug molecules.

-

Reduced Drug Expulsion: The amorphous state is more stable and less prone to polymorphic transitions that force the drug out during storage.

-

Controlled Release: The solid matrix at physiological temperatures ensures a sustained release profile for the encapsulated drug.

The diagram below illustrates the structural difference and its impact on drug accommodation between a traditional SLN and an NLC formulated with a structured lipid.

Caption: SLN vs. NLC structure and drug loading capacity.

Protocol 1: Formulation of NLCs using High Shear Homogenization & Ultrasonication

This protocol describes a widely used and effective top-down method for producing NLCs.[3][4] The combination of high-shear homogenization (HSH) to create a coarse pre-emulsion followed by ultrasonication for size reduction is robust and scalable.[3][4]

Principle of the Method

The lipid phase (containing 1,3-Distearyl-2-octanoylglycerol, a liquid lipid, and the drug) is melted and then dispersed in a hot aqueous surfactant solution using a high-shear homogenizer. This forms a hot pre-emulsion. This emulsion is then subjected to high-intensity ultrasonic waves, which break down the coarse droplets into nano-sized particles.[4][5] Rapid cooling of the resulting nanoemulsion solidifies the lipid matrix, forming the NLCs.[6]

Materials & Equipment

-

Solid Lipid: 1,3-Distearyl-2-octanoylglycerol

-

Liquid Lipid: Oleic acid, Miglyol 812, or similar

-

Active Pharmaceutical Ingredient (API): Lipophilic drug of interest

-

Surfactant: Poloxamer 188 (Pluronic® F68), Tween® 80, or a combination

-

Aqueous Phase: Deionized or ultrapure water

-

High-Shear Homogenizer (e.g., IKA T25 Digital ULTRA-TURRAX®)

-

Probe Sonicator

-

Thermostatically controlled water bath

-

Magnetic stirrer with heating

-

Glass beakers and vials

Step-by-Step Methodology

-

Preparation of Lipid Phase:

-

Accurately weigh the required amounts of 1,3-Distearyl-2-octanoylglycerol and the liquid lipid (a typical starting ratio is 70:30 solid:liquid lipid).

-

Add the weighed lipids to a glass beaker.

-

Accurately weigh and add the lipophilic API. A good starting point is 1-5% of the total lipid weight.

-

Heat the beaker in a water bath to 5-10°C above the melting point of the solid lipid, under gentle magnetic stirring, until a clear, homogenous lipid melt is obtained.

-

-

Preparation of Aqueous Phase:

-

In a separate beaker, weigh the required amount of surfactant(s) (e.g., 1-3% w/v).

-

Add the required volume of deionized water.

-

Heat the aqueous phase to the same temperature as the lipid phase under gentle stirring to ensure complete dissolution of the surfactant.

-

-

Formation of Pre-emulsion:

-

Pour the hot lipid phase into the hot aqueous phase under continuous stirring with the high-shear homogenizer at a moderate speed (e.g., 8,000 rpm) for 5-10 minutes. This creates a milky-white coarse pre-emulsion.

-

-

Nanosizing via Ultrasonication:

-

Immediately transfer the hot pre-emulsion to the probe sonicator.

-

Immerse the sonicator probe tip approximately 1-2 cm into the emulsion.

-

Sonicate at a specific amplitude (e.g., 50-70%) for 5-15 minutes.[3] It is crucial to use a pulsed mode (e.g., 10 sec ON, 5 sec OFF) and keep the beaker in an ice bath to prevent excessive heating, which can degrade the sample and the sonicator tip.

-

-

Solidification and Storage:

-

After sonication, immediately transfer the hot nanoemulsion to a cold environment (e.g., an ice bath or refrigerator at 4°C) and allow it to cool down to form the solid NLC dispersion.

-

Store the resulting NLC dispersion at 4°C for further characterization.

-

Caption: Workflow for NLC formulation.

Protocol 2: Characterization of NLCs

A rigorous characterization is essential to ensure the quality, stability, and efficacy of the formulated NLCs.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI, which indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.[7] Electrophoretic Light Scattering (ELS) measures the Zeta Potential, which is an indicator of the surface charge and predicts the physical stability of the colloidal dispersion.[7][8] A zeta potential of |±30| mV or higher is generally desired for good electrostatic stabilization.

Methodology:

-

Dilute the NLC dispersion (e.g., 1:100 v/v) with deionized water to obtain a suitable scattering intensity.[8]

-

Transfer the diluted sample to a disposable cuvette.

-

Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).

-

Record the Z-average diameter (nm), PDI, and Zeta Potential (mV).

-

Perform all measurements in triplicate at 25°C.

Encapsulation Efficiency (EE%) and Drug Loading (DL%)

Principle: To determine the amount of drug successfully encapsulated, the free, unencapsulated drug must be separated from the NLCs.[9] This is commonly achieved by ultra-centrifugation. The amount of drug in the supernatant (free drug) and/or in the NLC pellet (encapsulated drug) is then quantified using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Methodology:

-

Separation of Free Drug:

-

Place a known volume (e.g., 1 mL) of the NLC dispersion into a centrifugal filter unit (e.g., Amicon® Ultra with a molecular weight cutoff smaller than the NLCs but larger than the drug).

-

Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.[10]

-

Collect the filtrate (supernatant), which contains the free, unencapsulated drug.

-

-

Quantification:

-

Measure the concentration of the drug in the filtrate using a pre-validated UV-Vis or HPLC method. This gives you the Weight_free_drug.

-

The Total_drug_added is known from the initial formulation parameters.

-

-

Calculation:

-

Encapsulation Efficiency (EE%) is the percentage of the drug that has been successfully entrapped within the nanoparticles. EE% = [(Total_drug_added - Weight_free_drug) / Total_drug_added] * 100[10]

-

Drug Loading (DL%) represents the drug content as a percentage of the total nanoparticle weight. DL% = [(Total_drug_added - Weight_free_drug) / Total_weight_of_lipids] * 100

-

| Parameter | Formula | Description |

| Encapsulation Efficiency (EE%) | ((Total Drug - Free Drug) / Total Drug) * 100 | Measures the percentage of drug successfully entrapped.[11][12] |

| Drug Loading (DL%) | ((Total Drug - Free Drug) / Total Lipid Weight) * 100 | Measures the drug content relative to the carrier weight.[12] |

Protocol 3: In Vitro Drug Release Study

Principle: The dialysis bag method is a common and effective technique to study the release of a drug from nanoparticles.[13] The NLC dispersion is placed inside a dialysis bag with a specific molecular weight cutoff (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.[12] The bag is immersed in a release medium, and the concentration of the drug in the medium is measured over time.

Methodology:

-

Preparation:

-

Select a dialysis membrane with an appropriate MWCO (e.g., 10-14 kDa).

-

Hydrate the membrane according to the manufacturer's instructions.

-

Prepare the release medium (e.g., Phosphate Buffered Saline, pH 7.4, often with a small amount of a solubilizer like Tween 80 to maintain sink conditions).

-

-

Experiment Setup:

-

Pipette a precise volume (e.g., 2-5 mL) of the NLC dispersion into the dialysis bag and securely seal both ends.

-

Immerse the sealed bag into a beaker containing a known volume of pre-warmed (37°C) release medium (the volume should be at least 10-fold that of the sample in the bag).[14]

-

Place the beaker on a magnetic stirrer set to a slow, constant speed (e.g., 100 rpm) within an incubator at 37°C.[13]

-

-

Sampling:

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

-

-

Analysis:

-

Analyze the drug concentration in the collected samples using a suitable method (UV-Vis or HPLC).

-

Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

-

Plot the cumulative percent release versus time to obtain the drug release profile. A biphasic release pattern, with an initial burst release followed by a sustained release, is often observed.

-

References

- Impactfactor. (2024, September 25). Lipids Selection and Methods of Nanostructured Lipid Carrier for Topical Use.

- ResearchGate. (n.d.). High shear homogenization or ultrasonication technique.

- PubChem. (n.d.). 1,3-Distearyl-2-octanoylglycerol.

- ResearchGate. (2024, October 16). Preparation and stability of lipid nanoparticles excluding 1,2-distearoyl-sn-glycero-3-phosphocholine.

- Sigma-Aldrich. (n.d.). Drug Delivery FAQs.

- PubMed Central. (n.d.). An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes.

- ResearchGate. (n.d.). LNP characterization. A) DLS analysis of Z‐average diameter and PDI, B)....

- PubMed Central. (2023, March 3). Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds.

- ResearchGate. (n.d.). Dialysis membrane methods for in vitro drug release test of particulate....

- MDPI. (n.d.). Olanzapine Loaded Nanostructured Lipid Carriers via High Shear Homogenization and Ultrasonication.

- MDPI. (2025, July 3). Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I.

- ResearchGate. (n.d.). How do I calculate encapsulation efficiency?.

- ResearchGate. (n.d.). Compositions of the nanostructured lipid carrier formulations.

- Advanced technologies. (2020). the reverse dialysis bag method for the assessment of in vitro drug release from parenteral nanoemulsions – a case study of risperidone.

- Cordouan Technologies. (n.d.). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability.

- The Royal Society of Chemistry. (n.d.). Encapsulation and Controlled Release of Antimalarial Drug Using Surface Functionalized Mesoporous Silica Nanocarriers.

- PubMed Central. (n.d.). Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery.

- SciSpace. (n.d.). Formulation of LDL targeted nanostructured lipid carriers loaded with paclitaxel: a detailed study of preparation, freeze drying.

- Google Patents. (n.d.). Solid lipid nanoparticles (ii).

- View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administr

- ijrti. (2025, June 6). Formulation And Evaluation Of Nanostructured Lipid Carrier Loaded Gel For Topical Delivery.

- Hielscher. (n.d.). Ultrasonic Formulation of Nanostructured Lipid Drug Carriers.

- CymitQuimica. (n.d.). CAS 2846-04-0: 1,3-Distearoyl-2-oleoylglycerol.

- PubMed Central. (n.d.). Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies.

- The University of Texas at Dallas. (n.d.). Particle Size Distribution and Zeta Potential Based on Dynamic Light Scattering: Techniques to Characterize Stability and Surfac.

- MDPI. (n.d.). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols.

- NIH. (n.d.). An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser.

- ResearchGate. (n.d.). Preparation of solid lipid nanoparticles loaded with garlic oil and evaluation of their in vitro and in vivo characteristics.

- Malvern Panalytical. (2025, August 5). refractive index for nanoparticles - DLS - light scattering.

- ChemicalBook. (2023, May 25). 1 3-DISTEAROYL-2-OLEOYLGLYCEROL | 2846-04-0.

- CD Bioparticles Blog. (2019, December 31). How To Measure The Efficiency Of Drug Packaging?.

- Kinam Park. (2019, October 16). Predicting drug release kinetics from nanocarriers inside dialysis bags.

- Cayman Chemical. (n.d.). 1,3-Dioleoyl-2-Octanoyl Glycerol.

- ResearchGate. (2025, August 6). (PDF) Binary phase behavior of 1,3-Distearoyl-2-oleoyl-sn-glycerol (SOS) and 1,3-Distearoyl-2-linoleoyl-sn-glycerol (SLS).

Sources

- 1. 1,3-Distearyl-2-octanoylglycerol | C47H90O6 | CID 129341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1 3-DISTEAROYL-2-OLEOYLGLYCEROL | 2846-04-0 [chemicalbook.com]

- 3. Olanzapine Loaded Nanostructured Lipid Carriers via High Shear Homogenization and Ultrasonication [mdpi.com]

- 4. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hielscher.com [hielscher.com]

- 6. impactfactor.org [impactfactor.org]

- 7. barnett-technical.com [barnett-technical.com]

- 8. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]

- 10. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Application Note & Protocol: Formulation of Nanostructured Lipid Carriers (NLCs) with 1,3-Distearyl-2-octanoylglycerol

Introduction: The Rationale for Asymmetric Triglycerides in NLCs

Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, engineered to overcome the limitations of Solid Lipid Nanoparticles (SLNs).[1] While SLNs are composed of a solid lipid matrix, NLCs incorporate a blend of solid and liquid lipids.[2][3] This structural modification creates a less-ordered, imperfect lipid core, which significantly enhances drug loading capacity and minimizes the risk of drug expulsion during storage—a common issue with highly crystalline SLN matrices.[1]

The choice of liquid lipid is paramount to the performance of the NLC. 1,3-Distearyl-2-octanoylglycerol is an asymmetric, structured triglyceride that offers distinct advantages. Its molecular structure, featuring two long saturated fatty acid chains (stearic acid) and one medium-chain fatty acid (octanoic acid), introduces significant disruption to the crystal lattice of the solid lipid matrix. This steric hindrance prevents the formation of a perfect crystal structure, creating amorphous domains that can accommodate larger quantities of active pharmaceutical ingredients (APIs), particularly lipophilic drugs.[4] This guide provides a comprehensive framework for the formulation, production, and characterization of NLCs utilizing 1,3-Distearyl-2-octanoylglycerol as the liquid lipid component.

The Science of NLC Formulation: Core Principles

The stability and efficacy of an NLC formulation are governed by the interplay between its core components: the solid lipid, the liquid lipid, and the surfactant system.

-

Solid Lipid: Forms the structural backbone of the nanoparticle. The choice of solid lipid dictates the melting point, crystallinity, and release profile of the NLC.[5] Common examples include glyceryl monostearate, cetyl palmitate, and stearic acid.[4][5] The solid lipid should be selected based on its miscibility with the liquid lipid and the API.[3]

-

Liquid Lipid (1,3-Distearyl-2-octanoylglycerol): As the "imperfection generator," this component is crucial for creating a disordered matrix. The ratio of solid to liquid lipid is a critical parameter that must be optimized; typically, ratios range from 70:30 to 90:10 (solid:liquid).[4] This ratio directly influences particle size, drug loading, and physical stability.[3]

-

Surfactants/Emulsifiers: These amphiphilic molecules are essential for stabilizing the lipid nanoparticles in the aqueous dispersion. They reduce the interfacial tension between the lipid and water phases during homogenization and prevent particle aggregation during storage. A combination of surfactants (e.g., Tween 80, Poloxamer 188, Soy Lecithin) is often used to achieve optimal stability.

Conceptual Model of an NLC with 1,3-Distearyl-2-octanoylglycerol

The inclusion of the bulky, asymmetric 1,3-Distearyl-2-octanoylglycerol within the solid lipid matrix results in a structure with numerous defects, enhancing its capacity for drug encapsulation.

Caption: NLC with Asymmetric Triglyceride.

Formulation Development & Protocols

The most robust and scalable method for producing NLCs is the High-Pressure Homogenization (HPH) technique, which can be performed using either a hot or cold process.[6][7] This method avoids the use of harsh organic solvents.[6][8]

Materials & Equipment

| Component | Example | Role |

| Solid Lipid | Cetyl Palmitate (m.p. ~54°C) | Structural Matrix |

| Liquid Lipid | 1,3-Distearyl-2-octanoylglycerol | Imperfection Generator / Drug Solubilizer |

| API | Lipophilic Drug (e.g., Paclitaxel) | Active Pharmaceutical Ingredient |

| Primary Surfactant | Tween 80 (Polysorbate 80) | Emulsifier / Steric Stabilizer |

| Co-Surfactant | Poloxamer 188 | Steric Stabilizer / Gelling Agent |

| Aqueous Phase | Deionized Water / Buffer | Dispersion Medium |

Equipment:

-

High-Pressure Homogenizer (e.g., piston-gap homogenizer)

-

High-Shear Homogenizer (e.g., Ultra-Turrax)

-

Magnetic Stirrer with Hotplate

-

Water Bath

-

Particle Size Analyzer (DLS)

-

Spectrophotometer or HPLC (for drug quantification)

Protocol 1: Hot High-Pressure Homogenization (HPH)

This is the most common method and is suitable for thermostable APIs.

Workflow for Hot HPH Method

Caption: Workflow for the Hot HPH Method.

Detailed Steps:

-

Preparation of Lipid Phase: Weigh the solid lipid (e.g., Cetyl Palmitate) and the liquid lipid (1,3-Distearyl-2-octanoylglycerol) in a 8:2 w/w ratio. Add the lipophilic API. Heat the mixture on a hotplate stirrer to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.[6][9]

-

Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactants (e.g., Tween 80 and Poloxamer 188) in deionized water. Heat this aqueous phase to the same temperature as the lipid phase.[6][10]

-

Formation of Pre-emulsion: Pour the hot aqueous phase into the molten lipid phase under continuous stirring with a high-shear homogenizer for 3-5 minutes to form a coarse oil-in-water emulsion.[1][10]

-

High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.[6]

-

Scientist's Note: The number of cycles and the pressure are critical parameters. Insufficient pressure may result in larger particles, while excessive pressure can lead to particle coalescence. Optimization is key.

-

-

Cooling and NLC Formation: The resulting hot nanoemulsion is then cooled down in an ice bath or at room temperature. This cooling step allows the lipid matrix to recrystallize and solidify, entrapping the API within the NLCs.[10]

Protocol 2: Cold High-Pressure Homogenization (HPH)

This method is advantageous for thermolabile APIs, as it minimizes their exposure to high temperatures.[10]

Detailed Steps:

-

Preparation of Drug-Lipid Melt: Melt the solid and liquid lipids together and dissolve the API in this molten mixture.

-

Rapid Solidification: Rapidly cool the drug-lipid mixture using liquid nitrogen or by placing it in a freezer at -20°C. This process ensures a homogenous distribution of the drug within the solid lipid matrix.

-

Milling: Grind the solidified lipid mass into fine microparticles (typically 50-100 μm) using a mortar and pestle or a ball mill.

-

Dispersion: Disperse the lipid microparticles in a cold aqueous surfactant solution.

-

Homogenization: Homogenize the cold dispersion using the HPH at or below room temperature. The mechanical force is sufficient to break down the microparticles into nanoparticles.

NLC Characterization: A Self-Validating System

Thorough characterization is essential to ensure the quality, stability, and reproducibility of the NLC formulation.

| Parameter | Technique | Typical Acceptance Criteria | Rationale |

| Mean Particle Size | Dynamic Light Scattering (DLS) | < 250 nm | Influences bioavailability, stability, and in vivo fate.[11] |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Measures the homogeneity of the particle size distribution.[1] |

| Zeta Potential (ZP) | Laser Doppler Electrophoresis | > |-20| mV | Indicates the surface charge; a high absolute value predicts good colloidal stability due to electrostatic repulsion.[1] |

| Entrapment Efficiency (%EE) | Centrifugation / HPLC / UV-Vis | > 80% | Quantifies the percentage of the initial drug amount that is successfully encapsulated within the NLCs.[12] |

| Drug Loading (%DL) | Centrifugation / HPLC / UV-Vis | Varies by formulation | Quantifies the amount of drug per unit weight of the lipid carrier.[12] |

Protocol: Measuring Entrapment Efficiency (%EE)

-

Separation of Free Drug: Place a known volume of the NLC dispersion into an ultracentrifuge tube (e.g., Amicon® Ultra). Centrifuge at high speed (e.g., 14,000 rpm for 30 min) to pellet the NLCs. The supernatant will contain the unentrapped, free drug.[12]

-

Quantification: Carefully collect the supernatant. Measure the concentration of the free drug in the supernatant using a validated HPLC or UV-Vis spectrophotometry method.[12]

-

Calculation: Calculate the %EE using the following formula:[12]

%EE = [(Total Drug Amount - Amount of Free Drug in Supernatant) / Total Drug Amount] x 100

Critical Parameters and Troubleshooting

-

Issue: Particle Size Too Large

-

Cause: Insufficient homogenization pressure or cycles; high concentration of solid lipid.[11]

-

Solution: Increase homogenization pressure and/or the number of cycles. Optimize the solid-to-liquid lipid ratio by slightly increasing the proportion of 1,3-Distearyl-2-octanoylglycerol.

-

-

Issue: Low Entrapment Efficiency

-

Cause: Poor solubility of the API in the lipid matrix; drug partitioning into the aqueous phase during hot homogenization.

-

Solution: Ensure the API has high solubility in the chosen lipid blend.[3] Consider using the cold homogenization method for more hydrophilic drugs.

-

-

Issue: Formulation Instability (Aggregation)

Conclusion

The use of asymmetric triglycerides like 1,3-Distearyl-2-octanoylglycerol is a highly effective strategy for creating NLCs with superior drug loading capacity and stability. The imperfect crystal structure engineered by blending this liquid lipid with a solid lipid provides an optimal environment for encapsulating a wide range of therapeutic agents. The hot high-pressure homogenization method remains a robust, scalable, and solvent-free technique for the production of these advanced drug delivery systems. By carefully controlling the formulation variables and process parameters outlined in this guide, researchers can develop stable and effective NLCs for various pharmaceutical applications.

References

-

Development of a Versatile Nanostructured Lipid Carrier (NLC) Using Design of Experiments (DoE)—Part II: Incorporation and Stability of Butamben with Different Surfactants. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Gorle, A., & P, P. (2023). Design, Development and Characterization of Nanostructure Lipid Carriers (NLCs) by HPH. Journal of Drug Delivery and Therapeutics, 13(3), 58-69. [Link]

-

Pek-Jin, K., Tan, C., & Abas, F. (2018). Formulation And Evaluation Of Nanostructured Lipid Carriers (NLCs) Of 20(S)-Protopanaxadiol (PPD) By Box-Behnken Design. International Journal of Nanomedicine, Volume 13, 7333-7344. [Link]

-

Characterization of NLCs. The particle sizes and PDI changes of... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Li, W., Zhang, T., & Ye, Y. (2017). Preparation, characterization, and in vivo pharmacokinetics of nanostructured lipid carriers loaded with oleanolic acid and gentiopicrin. International Journal of Nanomedicine, Volume 12, 1025-1033. [Link]

-

Sris Tulanon, C., Thunteerasawat, T., & Rojanarata, T. (2024). Effect of Functional Groups in Lipid Molecules on the Stability of Nanostructured Lipid Carriers: Experimental and Computational Investigations. ACS Omega. [Link]

-

Zhu, J., Huang, Y., & Zhang, J. (2020). Formulation, Preparation and Evaluation of Nanostructured Lipid Carrier Containing Coix Seed Oil for Synergistic Antitumor Activity. Drug Design, Development and Therapy, Volume 14, 1481-1491. [Link]

-

Sris Tulanon, C., Thunteerasawat, T., & Rojanarata, T. (2024). Effect of Functional Groups in Lipid Molecules on the Stability of Nanostructured Lipid Carriers: Experimental and Computational Investigations. ACS Omega. [Link]

- Method of producing nanostructures lipid carriers (nlc) and product derives thereof. (n.d.). Google Patents.

-

(PDF) Entrapment efficiency and drug loading of curcumin nanostructured lipid carrier (NLC) formula. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Ghasemi, M., Fathi, M., & Zarrin, R. (2019). Production and characterization of nanostructured lipid carriers and solid lipid nanoparticles containing lycopene for food fortification. Journal of Food Processing and Preservation, 43(11). [Link]

-

Rabima, R., & Suherman, S. (2019). Entrapment efficiency and drug loading of curcumin nanostructured lipid carrier (NLC) formula. Pharmaciana, 9(2), 299. [Link]

-

Han, F., Li, S., & Yin, R. (2019). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Molecules, 24(23), 4200. [Link]

-

Stability study of nanostructured lipid carriers (NLC) prepared with SA... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

- Yusof, N., & Zailani, A. (2015). Formulation and characterization of nanostructured lipid carrier encapsulated Zingiber zerumbet oil using ultrasonication technique.

-

Schematic overview of the hot and cold homogenization technique of NLC... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Rohmah, M., Hidayat, M., & Ningrum, A. (2022). Characteristic and storage stability of nanostructured lipid carriers containing red palm oil. Food Research, 6(5), 183-191. [Link]

-

Gupta, A., & Arora, M. (2016). FORMULATION & CHARACTERIZATION OF NANOSTRUCTURED LIPID CARRIER (NLC) BASED GEL FOR TOPICAL DELIVERY OF ETORICOXIB. Journal of Drug Delivery and Therapeutics, 6(2), 13-19. [Link]

-

Emami, J., Mohiti, H., & Hamishehkar, H. (2015). Formulation of LDL targeted nanostructured lipid carriers loaded with paclitaxel: a detailed study of preparation, freeze drying, and in vitro cytotoxicity. Journal of Nanomaterials, 2015, 1-10. [Link]

-

Lipids Selection and Methods of Nanostructured Lipid Carrier for Topical Use. (n.d.). Impactfactor. Retrieved January 27, 2026, from [Link]

-

Pawbake, G. R., Shirolikar, S. M., & Todke, P. P. (2020). Formulation, Development and Evaluation of Nanostructured Lipid Carrier (NLC) Based Gel for Topical Delivery of Diacerein. Systematic Reviews in Pharmacy, 11(6), 933-943. [Link]

-

Duan, Y., Dhar, A., & Patel, C. (2020). A Review of the Structure, Preparation, and Application of NLCs, PNPs, and PLNs. Nanomaterials, 10(7), 1255. [Link]

-

Yadav, N., & S, M. (2022). Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1350. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Formulation And Evaluation Of Nanostructured Lipid Carriers (NLCs) Of 20(S)-Protopanaxadiol (PPD) By Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. Effect of Functional Groups in Lipid Molecules on the Stability of Nanostructured Lipid Carriers: Experimental and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jddtonline.info [jddtonline.info]

- 9. impactfactor.org [impactfactor.org]

- 10. researchgate.net [researchgate.net]

- 11. akademiabaru.com [akademiabaru.com]

- 12. Preparation, characterization, and in vivo pharmacokinetics of nanostructured lipid carriers loaded with oleanolic acid and gentiopicrin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jddtonline.info [jddtonline.info]

Application Notes and Protocols: 1,3-Distearyl-2-octanoylglycerol as a Novel Pharmaceutical Excipient for Advanced Drug Delivery

Introduction: A New Frontier in Lipid-Based Drug Delivery

The pharmaceutical sciences are in a perpetual quest for innovative excipients that can enhance the therapeutic efficacy and safety of drug molecules. In the realm of lipid-based drug delivery systems, the architecture of the lipid matrix is paramount in defining the performance of the final formulation. This document introduces 1,3-Distearyl-2-octanoylglycerol , a structured triglyceride with a unique molecular composition, as a promising excipient for the development of next-generation lipid nanoparticles.

1,3-Distearyl-2-octanoylglycerol is a triacylglycerol molecule featuring two long-chain saturated fatty acids, stearic acid (C18:0), at the sn-1 and sn-3 positions, and one medium-chain fatty acid, octanoic acid (C8:0), at the sn-2 position. This specific arrangement of fatty acids on the glycerol backbone bestows upon it a distinctive set of physicochemical properties that are highly advantageous for the formulation of Solid Lipid Nanoparticles (SLNs) and, more specifically, Nanostructured Lipid Carriers (NLCs).

The rationale for proposing 1,3-Distearyl-2-octanoylglycerol as a superior excipient lies in its inherent ability to form a disordered crystalline matrix. The long stearoyl chains provide a high melting point and the necessary rigidity to form a solid lipid core, a fundamental characteristic of SLNs. Concurrently, the shorter octanoyl chain at the sn-2 position introduces imperfections and disrupts the crystalline order of the lipid matrix. This "built-in" liquid lipid component is the cornerstone of NLC technology, which is known for its enhanced drug loading capacity and prevention of drug expulsion during storage.[1][2]

This application note will provide a comprehensive overview of the physicochemical properties of 1,3-Distearyl-2-octanoylglycerol, followed by detailed protocols for its application in the formulation of lipid-based nanocarriers.

Physicochemical Characterization and Rationale for Use

The unique structure of 1,3-Distearyl-2-octanoylglycerol suggests a combination of properties from both solid and liquid lipids, making it an intriguing candidate for NLC formulations.

| Property | Predicted Characteristic | Rationale for Application in Lipid Nanoparticles |

| Molecular Formula | C47H90O6 | The high carbon content contributes to its lipophilicity, making it suitable for encapsulating hydrophobic drugs. |

| Molecular Weight | 751.22 g/mol | A relatively high molecular weight contributes to its solid nature at room and body temperature. |

| Melting Behavior | Solid at room temperature with a distinct melting range. | The solid nature is essential for forming the nanoparticle matrix. The melting range is critical for preparation by hot homogenization techniques.[3] |

| Crystallinity | Forms an imperfect, less ordered crystal lattice. | The presence of the medium-chain fatty acid disrupts the crystal packing of the long-chain fatty acids, creating amorphous domains that can accommodate drug molecules, leading to higher encapsulation efficiency and preventing drug leakage.[4] |

| Biocompatibility | Expected to be highly biocompatible and biodegradable. | Composed of naturally occurring fatty acids and glycerol, which are generally recognized as safe (GRAS).[5] |

| Solubility | Soluble in organic solvents, poorly soluble in water. | Facilitates formulation using solvent-based methods and ensures the formation of stable nanoparticles in an aqueous continuous phase. |

The polymorphic behavior of triglycerides is a critical factor in the stability of lipid nanoparticles. Triglycerides can exist in different crystalline forms (α, β', and β), with the β form being the most stable and also the most ordered.[6] The transition to the stable β form can lead to drug expulsion from the nanoparticle matrix over time. The heterogeneous fatty acid composition of 1,3-Distearyl-2-octanoylglycerol is expected to inhibit or delay this polymorphic transition, thereby enhancing the long-term stability of the formulation.[4]

Application in Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles, developed to overcome the limitations of SLNs, primarily low drug loading capacity and drug expulsion. NLCs are composed of a blend of solid and liquid lipids, resulting in a less ordered lipid matrix.[1] 1,3-Distearyl-2-octanoylglycerol, with its intrinsic combination of solid (distearoyl) and liquid (octanoyl) components, can be considered a "pre-structured" NLC-forming lipid.

Diagram: Conceptual Structure of an NLC Formed with 1,3-Distearyl-2-octanoylglycerol

Caption: Conceptual model of an NLC with 1,3-Distearyl-2-octanoylglycerol.

Protocols for Formulation of NLCs

Two common methods for the preparation of NLCs are high-pressure homogenization and microemulsion. The following are detailed protocols adapted for the use of 1,3-Distearyl-2-octanoylglycerol.

Protocol 1: High-Pressure Homogenization (HPH)

This method is suitable for large-scale production and avoids the use of organic solvents.[5] It can be performed using either a hot or cold homogenization process.

Diagram: High-Pressure Homogenization Workflow

Caption: Workflow for NLC preparation using High-Pressure Homogenization.

Step-by-Step Methodology:

-

Preparation of the Lipid Phase:

-

Weigh the required amount of 1,3-Distearyl-2-octanoylglycerol and the lipophilic drug to be encapsulated.

-

Heat the mixture in a water bath to 5-10 °C above the melting point of the lipid to ensure complete melting and dissolution of the drug.[3]

-

-

Preparation of the Aqueous Phase:

-

Dissolve a suitable surfactant (e.g., Poloxamer 188, Tween 80) in purified water. The concentration of the surfactant will need to be optimized for each formulation but typically ranges from 0.5% to 5% (w/v).

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax®) for 3-5 minutes. This will create a coarse oil-in-water emulsion.

-

-

High-Pressure Homogenization:

-

Immediately transfer the hot pre-emulsion to a high-pressure homogenizer.

-

Homogenize the emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles.[5] The optimal pressure and number of cycles should be determined experimentally to achieve the desired particle size and polydispersity index (PDI).

-

-

Cooling and NLC Formation:

-

Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. This will cause the lipid to recrystallize and form the NLCs.

-

Protocol 2: Microemulsion Method

This is a low-energy method that relies on the spontaneous formation of a microemulsion, which is then diluted to form nanoparticles.[1]

Step-by-Step Methodology:

-

Preparation of the Microemulsion:

-

Melt 1,3-Distearyl-2-octanoylglycerol and dissolve the drug in the molten lipid.

-

In a separate container, prepare a mixture of surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol® P) in a specific ratio (e.g., 2:1 or 3:1).

-

Add the molten lipid phase to the surfactant/co-surfactant mixture under gentle stirring at the same temperature (above the lipid's melting point).

-

Add a small amount of hot water dropwise until a clear, transparent microemulsion is formed.

-

-

Formation of NLCs:

-

Rapidly disperse the hot microemulsion into a large volume of cold water (2-10 °C) under moderate stirring. The dilution factor is typically between 1:25 and 1:50.[1]

-

The sudden temperature drop causes the lipid to precipitate, forming NLCs.

-

-

Purification:

-

The resulting NLC dispersion can be purified to remove excess surfactant and co-surfactant using techniques like dialysis or ultrafiltration.

-

Characterization of 1,3-Distearyl-2-octanoylglycerol-based NLCs

A thorough characterization of the formulated NLCs is crucial to ensure their quality, stability, and performance.

| Characterization Technique | Parameter Measured | Importance |

| Dynamic Light Scattering (DLS) | Particle size, Polydispersity Index (PDI), Zeta potential | Determines the physical stability of the nanoparticle dispersion. A narrow size distribution and a zeta potential of at least ±30 mV are desirable.[7] |

| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology and particle size | Visual confirmation of the nanoparticle size and shape.[8] |

| Differential Scanning Calorimetry (DSC) | Melting behavior and crystallinity | Provides information on the physical state of the lipid matrix and the drug within the nanoparticles. A decrease in the melting enthalpy of the lipid indicates a less ordered crystal lattice, which is favorable for drug loading.[9] |

| X-ray Diffraction (XRD) | Crystalline structure | Determines the polymorphic form of the lipid within the nanoparticles and confirms the amorphous or crystalline nature of the encapsulated drug.[9] |

| High-Performance Liquid Chromatography (HPLC) | Encapsulation efficiency (EE) and Drug loading (DL) | Quantifies the amount of drug successfully encapsulated within the nanoparticles. |

Conclusion and Future Perspectives

1,3-Distearyl-2-octanoylglycerol presents a compelling profile as a novel pharmaceutical excipient for the formulation of advanced lipid-based drug delivery systems. Its unique structured triglyceride composition offers the potential to create NLCs with high drug loading, improved stability, and controlled release characteristics. The protocols outlined in this application note provide a robust starting point for researchers and drug development professionals to explore the full potential of this innovative lipid. Further studies should focus on optimizing formulation parameters for specific drug candidates and conducting in vitro and in vivo evaluations to confirm the performance and therapeutic benefits of these novel nanocarriers.

References

-

Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2025). Foods. [Link]

-

Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. (n.d.). PMC. [Link]

-

A Simple Method for the Preparation and Characterization of Nanostructured Lipid Carriers (NLC) Formulations for Cutaneous Use. (2024). Journal of Chemical Education. [Link]

-

Steps in Micro-emulsion method for the preparation of solid lipid nanoparticles. (n.d.). ResearchGate. [Link]

-

Different methods for the preparation of NLCs. a). High Pressure... (n.d.). ResearchGate. [Link]

-

SLNs/NLCs Preparation Method. (2021). Encyclopedia.pub. [Link]

-

Crystallization behaviour of fats and lipids - A review. (2025). ResearchGate. [Link]

-

Basics of Solid Lipid Nanoparticles Formulation. (2024). Biomedical Research Bulletin. [Link]

-

Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. (n.d.). PMC. [Link]

-

Solubility of pharmaceutical ingredients in triglycerides. (2019). PubMed. [Link]

-

Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. (n.d.). MDPI. [Link]

-

Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review. (n.d.). J-Stage. [Link]

-

Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals. (2022). DDL. [Link]

-

Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles. (n.d.). PMC. [Link]

-

Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2025). MDPI. [Link]

-

Developing an Effective Lipid Nanoparticle Formulation Process for Small Molecule and Biologicals Delivery. (2022). Ascendia Pharma. [Link]

-

Influence of the Triglyceride Composition, Surfactant Concentration and Time–Temperature Conditions on the Particle Morphology in Dispersions. (2023). MDPI. [Link]

-

Antioxidant Delivery Revisited: The Promise of Nanostructured Lipid Carriers. (n.d.). MDPI. [Link]

-

The development of lipid nanoparticle formulations via flash nanoprecipitation. (n.d.). The University of Liverpool Repository. [Link]

-

Fabrication, characterization and optimization of nanostructured lipid carrier formulations using Beclomethasone dipropionate for. (n.d.). LJMU Research Online. [Link]

-

Medium-chain triglycerides and fractions in drug delivery systems. (2026). ResearchGate. [Link]

-

Formation of Highly Structured Cubic Micellar Lipid Nanoparticles of Soy Phosphatidylcholine and Glycerol Dioleate and Their Degradation by Triacylglycerol Lipase. (n.d.). ACS Publications. [Link]

-

NLC Preparation Methods: High pressure homogenization; High shear... (n.d.). ResearchGate. [Link]

-

Preparation and characterization of silybin-loaded nanostructured lipid carriers. (n.d.). Taylor & Francis Online. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. SLNs/NLCs Preparation Method | Encyclopedia MDPI [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Structured Lipids in Parenteral Nutrition

Executive Summary

Parenteral nutrition (PN) is a life-sustaining therapy for patients who cannot meet their nutritional requirements via enteral routes. Intravenous lipid emulsions (IVLEs) are a critical component of PN, providing a dense source of calories and essential fatty acids.[1][2] Conventional IVLEs, typically derived from soybean oil, are rich in omega-6 polyunsaturated fatty acids (PUFAs), which can promote a pro-inflammatory state.[3] Structured lipids (SLs) represent a significant advancement in lipid science, offering a tailored approach to intravenous feeding. SLs are triacylglycerols that have been enzymatically or chemically modified to place specific fatty acids at desired positions on the glycerol backbone.[4] This guide provides a comprehensive overview of the scientific rationale, metabolic benefits, formulation protocols, and quality control measures for the application of structured lipids in parenteral nutrition, designed for professionals in research and pharmaceutical development.

The Science and Rationale for Structured Lipids

Defining Structured Lipids

Structured lipids are triacylglycerols (TAGs) that have been engineered to alter their fatty acid composition and/or positional distribution.[4] Unlike physical mixtures of different oils, SLs are novel TAG molecules. The most common and clinically beneficial design involves placing medium-chain fatty acids (MCFAs) at the sn-1 and sn-3 positions and a long-chain fatty acid (LCFA), often an omega-3 like eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA), at the sn-2 position.[5] This specific "MLM" structure is key to its unique metabolic advantages.

Synthesis: Enzymatic Interesterification

While chemical methods exist, enzymatic synthesis using sn-1,3-specific lipases is preferred as it avoids high temperatures and unwanted byproducts.[6] This process allows for precise control over the final TAG structure.

Scientist's Note: The choice of a regioselective lipase is critical. It ensures that the therapeutically important fatty acid (e.g., EPA) remains at the sn-2 position, which influences its absorption and metabolic fate, while the MCFAs, intended for rapid energy, are placed at the outer positions for quick hydrolysis.[6]

Mechanism of Action and Metabolic Advantages

The unique MLM structure of SLs dictates a more favorable metabolic pathway compared to conventional long-chain triglycerides (LCTs).

-

Rapid Hydrolysis and Clearance: Lipoprotein lipase (LPL) in capillaries preferentially hydrolyzes the fatty acids at the sn-1 and sn-3 positions.[7] By placing MCFAs at these sites, SLs are hydrolyzed more rapidly than LCTs.[7]

-

Efficient Energy Source: The released MCFAs are water-soluble and can enter the mitochondria for beta-oxidation independently of the carnitine shuttle, providing a quick source of energy for peripheral tissues.[7] This is particularly beneficial in critically ill patients who may have impaired LCT metabolism.[8]

-

Targeted Delivery of LCFAs: The resulting 2-monoacylglycerol, containing the important LCFA (e.g., EPA), is more readily taken up by cells for incorporation into cell membranes or for further metabolic processes.[5][7]

-

Reduced Inflammation: Conventional soybean oil emulsions have a high omega-6 to omega-3 ratio, leading to the production of pro-inflammatory eicosanoids. By incorporating omega-3 fatty acids and reducing the omega-6 load, SLs can help modulate the inflammatory response, which is a significant advantage in critically ill or post-surgical patients.[3][9][10]

Diagram 1: Comparative Metabolic Fate

Caption: Metabolic pathways of conventional vs. structured lipids.

Comparative Analysis of Parenteral Lipid Emulsions

The choice of lipid emulsion has significant clinical implications. Structured lipids offer a superior profile for many patient populations compared to older generation emulsions.

| Feature | 1st Gen: Soybean Oil (LCT) | 2nd Gen: MCT/LCT Physical Mix | 3rd Gen: Olive Oil Based | 4th Gen: Structured Lipids & Fish Oil |

| Primary Oil Source | Soybean | Soybean, Coconut | Olive, Soybean | Coconut, Fish, Soybean, Olive |

| Key Fatty Acid Profile | High Omega-6 (Linoleic Acid) | Mix of MCFAs and LCFAs | High Monounsaturated (Oleic Acid) | Tailored MCFA, High Omega-3 (EPA/DHA) |

| Metabolic Clearance | Slow | Moderate | Moderate | Rapid |

| Inflammatory Potential | Pro-inflammatory | Neutral to Pro-inflammatory | Neutral | Anti-inflammatory / Immune-modulating[3][10] |

| Hepatic Tolerance | Risk of PNALD | Improved vs. LCT | Good | Improved, reduced risk of cholestasis[3] |

| Primary Application | Calorie source, EFA provision | General purpose, better tolerance | Long-term PN, less inflammation | Critically ill, surgical, inflammatory states[7][9] |

PNALD: Parenteral Nutrition-Associated Liver Disease

Application Protocol: Formulation and Quality Control of a Structured Lipid Emulsion

This section details the methodology for preparing and validating a 20% (w/v) structured lipid emulsion for parenteral use, adhering to Good Manufacturing Practices (GMP).[11]

Part A: Experimental Protocol for Emulsion Formulation

Objective: To prepare a stable, sterile 20% oil-in-water emulsion using a representative structured lipid.

Materials:

-

Structured Lipid (MLM type): 200 g

-

Egg Yolk Phospholipids (Emulsifier): 12 g

-

Glycerol (Tonicity agent): 25 g

-

Sodium Oleate (Co-emulsifier/stabilizer): 0.3 g

-

Water for Injection (WFI): q.s. to 1000 mL

-

Nitrogen Gas (High Purity)

Equipment:

-

Jacketed, sealed compounding vessel with overhead stirrer

-

High-shear mixer (e.g., rotor-stator homogenizer)

-

High-pressure homogenizer (HPH)

-

0.22 µm sterilizing-grade filter

-

Depyrogenated glass vials and stoppers

Methodology:

-

Phase Preparation:

-

Oil Phase: In a separate vessel, heat the structured lipid to 60-70°C. Add the egg yolk phospholipids and stir under a nitrogen blanket until fully dissolved.

-

Aqueous Phase: In the main compounding vessel, add ~80% of the total WFI volume. Heat to 60-70°C. Add glycerol and sodium oleate, stirring until dissolved.[11]

-

Scientist's Note: Heating the phases ensures complete dissolution of components and reduces viscosity, facilitating effective emulsification. The nitrogen blanket is crucial to prevent lipid peroxidation.

-

-

Coarse Emulsification:

-

Slowly add the hot oil phase to the hot aqueous phase under continuous agitation with the overhead stirrer.

-

Once all oil is added, process the mixture with a high-shear mixer for 5-10 minutes to create a coarse pre-emulsion.[11] This step breaks down large oil droplets, preparing the mixture for fine homogenization.

-

-

Fine Homogenization:

-

Immediately transfer the pre-emulsion to a high-pressure homogenizer, pre-heated to the same temperature range.

-

Homogenize the emulsion for 5-7 passes at a pressure of 500-800 bar.

-

Scientist's Note: This is the most critical step for determining final droplet size and stability. Multiple passes ensure a narrow, monomodal particle size distribution. The pressure must be optimized; too low results in large droplets, while too high can cause coalescence.

-

-

Cooling and pH Adjustment:

-

Cool the emulsion to 20-25°C under gentle stirring.

-

Check the pH and adjust to a target range of 6.0-8.0 using NaOH or HCl if necessary. A stable pH is vital for emulsion integrity, especially when mixed with other PN components.

-

-

Final Steps:

-

Add WFI to the final target volume.

-

Filter the final emulsion through a 0.22 µm filter into a sterile receiving vessel.

-

Aseptically fill into depyrogenated vials, overlay with nitrogen, and seal.

-

Terminal sterilization (e.g., autoclaving) should be performed according to validated cycle parameters.

-

Part B: Quality Control and Validation Protocol

A robust quality control system is essential to ensure the safety and efficacy of the parenteral emulsion.

Diagram 2: Quality Control Workflow for Parenteral Lipid Emulsions

Caption: A sequential workflow for validating parenteral emulsion quality.

Key QC Tests:

-

Droplet Size Distribution: This is the most critical safety and stability parameter.

-

Method: Laser Diffraction (LD) for large droplet detection and Dynamic Light Scattering (DLS) for mean droplet size.

-

Acceptance Criteria (per USP <729>):

-

Rationale: Large droplets can cause pulmonary embolism. A stable droplet size over time indicates a physically stable emulsion.

-

-

Zeta Potential:

-

Method: Laser Doppler Electrophoresis.

-

Acceptance Criteria: Typically ≤ -30 mV.

-

Rationale: Zeta potential measures the surface charge of the droplets. A sufficiently high negative charge ensures electrostatic repulsion between droplets, preventing aggregation and coalescence.

-

-

Sterility and Endotoxin Testing:

-

Method: As per USP <71> (Sterility Tests) and USP <85> (Bacterial Endotoxins Test).

-

Acceptance Criteria: Must be sterile and pass endotoxin limits.

-

Rationale: Essential for any injectable product to prevent sepsis and pyrogenic reactions.

-

Clinical Administration and Dosing Considerations

The administration of structured lipid emulsions should be guided by clinical experts and institutional protocols.

-

Dosing: The recommended daily dose for parenteral lipids in adults is typically between 0.7 and 1.3 g of triglycerides per kg of body weight.[13] Dosing should be individualized based on the patient's metabolic state and tolerance.

-

Infusion Rate: To prevent hyperlipidemia, the infusion rate should not exceed 0.11 g/kg/hour.[2]

-

Monitoring: Regular monitoring of serum triglyceride levels is crucial.[13] Doses should be reduced if triglyceride levels exceed 400 mg/dL (4.6 mmol/L).[13]

-

Patient Populations: Structured lipids are particularly beneficial for:

-

Critically Ill and Sepsis Patients: The rapid energy source and immune-modulating properties are advantageous.[8]

-

Surgical Patients: Can help mitigate the post-operative inflammatory response.[9]

-

Patients with Liver Impairment: Improved clearance may reduce the risk of cholestasis compared to pure soybean oil emulsions.[3]

-

Expert Guidance: The European Society for Clinical Nutrition and Metabolism (ESPEN) and the American Society for Parenteral and Enteral Nutrition (ASPEN) provide comprehensive guidelines on the use of parenteral lipids.[1][14][15] ESPEN recommendations favor using newer lipid emulsions to reduce the omega-6 fatty acid load in critically ill patients.[2]

Conclusion

Structured lipids represent a targeted, mechanistically driven advancement in parenteral nutrition. By engineering the triacylglycerol structure, it is possible to create lipid emulsions that offer superior metabolic clearance, provide a rapid energy source, and favorably modulate the immune response. The protocols outlined in this guide provide a framework for the development and validation of these advanced formulations, ensuring the production of safe and effective therapies for vulnerable patient populations. Continued research and development in this area are essential for optimizing nutritional support and improving clinical outcomes.

References

-

Osborn, H. T., & Akoh, C. C. (2002). Structured lipids-an overview and comments on performance enhancement potential. Food Reviews International, 18(2-3), 123-147. [Link]

-

Karupaiah, T., & Sundram, K. (2007). Composition and functionality of lipid emulsions in parenteral nutrition: examining evidence in clinical applications. Current opinion in clinical nutrition and metabolic care, 10(2), 153-159. [Link]

-

Calder, P. C., et al. (2018). Lipids in the intensive care unit: Recommendations from the ESPEN Expert Group. Clinical Nutrition, 37(1), 1-3. [Link]

-

National Research Council. (1999). The Role of Structured Lipids in Health and Disease. National Academies Press. [Link]

-

Ghasemifard, S., et al. (2023). Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits. Foods, 12(19), 3687. [Link]

-

Akoh, C. C. (2002). Structured lipids‐novel fats with medical, nutraceutical, and food applications. Food technology, 56(4), 50-55. [Link]

-

Gramlich, L. (2020). IV Lipid Update: What to know and when to use new lipids on the market. Dietitians in Nutrition Support. [Link]

-

Fallon, E. M., & Le, H. D. (2018). Parenteral nutrition and lipids. Nutrients, 10(10), 1536. [Link]

-

Iwasaki, Y., & Yamane, T. (2000). Enzymatic synthesis of structured lipids. Journal of molecular catalysis B: Enzymatic, 10(1-3), 129-140. [Link]

-

Schuh, R. S., et al. (2019). Process Analytical Technology for the Production of Parenteral Lipid Emulsions According to Good Manufacturing Practices. Pharmaceutics, 11(11), 558. [Link]

-

Adolph, M., et al. (2009). Lipid emulsions – Guidelines on Parenteral Nutrition, Chapter 6. German medical science : GMS e-journal, 7, Doc13. [Link]

-

Kim, B. H., & Akoh, C. C. (2009). Structured lipids: synthesis and applications. Food Reviews International, 25(4), 297-321. [Link]

-

American Society for Parenteral and Enteral Nutrition. (n.d.). Guidelines & Standards. ASPEN. [Link]

-

Canadian Agency for Drugs and Technologies in Health. (2017). Lipid Formulations for Patients Requiring Parenteral Nutrition: A Review of Clinical and Cost-Effectiveness and Guidelines. CADTH. [Link]

-

Mühlebach, S. (2018). Formulation, Stability, and Administration of Parenteral Nutrition With New Lipid Emulsions. Nutrition in Clinical Practice, 33(5), 636-649. [Link]

-

Serhan, C. N., et al. (2020). Lipid Mediators in Critically Ill Patients: A Step Towards Precision Medicine. Frontiers in immunology, 11, 1946. [Link]

-

Lapillonne, A., et al. (2018). ESPGHAN/ESPEN/ESPR/CSPEN guidelines on pediatric parenteral nutrition: Lipids. Clinical Nutrition, 37(6 Pt B), 2324-2336. [Link]

-

American Society for Parenteral and Enteral Nutrition. (2020). Appropriate Dosing for Parenteral Nutrition: ASPEN Recommendations. ASPEN. [Link]

-

Gonyon, T., et al. (2021). Lipid Injectable Emulsions: Pharmacopeial and Safety Issues. Pharmaceutics, 13(9), 1360. [Link]

-

American Society for Parenteral and Enteral Nutrition. (n.d.). Parenteral Nutrition Resources. ASPEN. [Link]

-